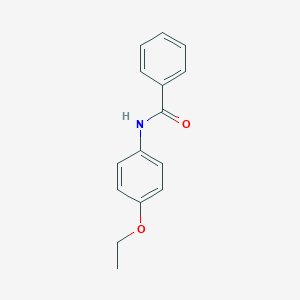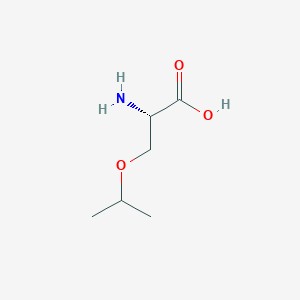
Hidrato de 2,4-pentanodionato de cerio(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(III)-2,4-pentanedionate hydrate, also known as cerium(III) acetylacetonate hydrate, is a coordination compound where cerium is bonded to three 2,4-pentanedionate ligands and water molecules. This compound is widely used in various fields due to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
Cerium(III)-2,4-pentanedionate hydrate has numerous applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of cerium oxide nanoparticles, which are important in catalysis and materials science.
Biology: Employed in the preparation of cerium-based compounds for biological studies, including antioxidant and enzyme-mimetic activities.
Medicine: Investigated for its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: Utilized in the production of high-performance materials, including ceramics and coatings.
Safety and Hazards
Cerium(III)-2,4-pentanedionate hydrate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, avoiding contact with skin and eyes, and not be released into the environment .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Cerium(III)-2,4-pentanedionate hydrate, also known as cerium;(Z)-4-hydroxypent-3-en-2-one, primarily targets reactive oxygen species (ROS) . It is known to interact with these molecules, which play a crucial role in various biological processes, including cell signaling and homeostasis .
Mode of Action
The compound acts as a nanozyme , mimicking the activity of endogenous antioxidant enzymes . It effectively scavenges excessive ROS, thereby mitigating oxidative stress . This interaction with ROS and the resulting changes contribute to its wide range of applications, particularly in the field of electrochemical sensing .
Biochemical Pathways
The primary biochemical pathway affected by Cerium(III)-2,4-pentanedionate hydrate involves the reduction of ROS . By scavenging these molecules, the compound can alleviate oxidative stress, which is associated with various pathological conditions . The downstream effects of this action include enhanced cell viability and reduced apoptosis .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it may have good bioavailability
Result of Action
The action of Cerium(III)-2,4-pentanedionate hydrate results in enhanced cell viability and reduced apoptosis . For instance, in human pluripotent stem cells (hPSCs) and their cardiomyocyte derivatives (hPSC-CMs), the compound has been shown to alleviate excessive ROS-induced oxidative stress, thereby protecting the cells .
Action Environment
The action, efficacy, and stability of Cerium(III)-2,4-pentanedionate hydrate can be influenced by various environmental factors. For example, the compound demonstrates reliable nanosafety and biocompatibility within a broad range of concentrations . .
Análisis Bioquímico
Cellular Effects
The effects of Cerium(III)-2,4-pentanedionate hydrate on cells and cellular processes are complex and multifaceted. It has been found to exhibit protective effects on cell viability by alleviating excessive reactive oxygen species (ROS)-induced oxidative stress
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of Cerium(III)-2,4-pentanedionate hydrate vary with different dosages in animal models. Some studies have shown protective effects at low concentrations
Transport and Distribution
It is known to be highly soluble in water, alcohol, and acetone , suggesting it could be widely distributed within cells and tissues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium(III)-2,4-pentanedionate hydrate can be synthesized by reacting cerium(III) nitrate hexahydrate with 2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and involves the formation of a cerium(III) complex with the 2,4-pentanedionate ligands. The reaction mixture is then allowed to crystallize, and the resulting crystals are collected and dried.
Industrial Production Methods: In industrial settings, the production of cerium(III)-2,4-pentanedionate hydrate often involves large-scale reactions using similar methods as described above. The process may be optimized for higher yields and purity by controlling the reaction temperature, pH, and concentration of reactants. The final product is typically purified through recrystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Cerium(III)-2,4-pentanedionate hydrate undergoes various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) using oxidizing agents such as hydrogen peroxide.
Reduction: Cerium(IV) can be reduced back to cerium(III) using reducing agents like sodium borohydride.
Substitution: The 2,4-pentanedionate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic aqueous media.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Various ligands such as phosphines or amines in organic solvents.
Major Products Formed:
Oxidation: Cerium(IV) complexes.
Reduction: Cerium(III) complexes.
Substitution: New cerium complexes with different ligands.
Comparación Con Compuestos Similares
Cerium(III) chloride hydrate: Another cerium(III) compound with different ligands.
Cerium(III) nitrate hydrate: A cerium(III) compound used in similar applications but with nitrate ligands.
Cerium(III) acetate hydrate: A cerium(III) compound with acetate ligands.
Uniqueness: Cerium(III)-2,4-pentanedionate hydrate is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other cerium(III) compounds. The 2,4-pentanedionate ligands offer a chelating effect, enhancing the compound’s stability and making it suitable for various applications in research and industry.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cerium(III)-2,4-pentanedionate hydrate involves the reaction of cerium nitrate hexahydrate with 2,4-pentanedione in the presence of a solvent and a reducing agent.", "Starting Materials": [ "Cerium nitrate hexahydrate", "2,4-pentanedione", "Solvent (e.g. ethanol)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve cerium nitrate hexahydrate in the solvent to form a solution.", "Add 2,4-pentanedione to the solution and stir for a few minutes.", "Add the reducing agent slowly to the solution while stirring continuously.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with the solvent and dry it under vacuum to obtain Cerium(III)-2,4-pentanedionate hydrate." ] } | |
Número CAS |
15653-01-7 |
Fórmula molecular |
C15H24CeO6 |
Peso molecular |
440.46 g/mol |
Nombre IUPAC |
cerium;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Ce/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
Clave InChI |
RPYNZIXQCIBSMG-UHFFFAOYSA-N |
SMILES isomérico |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ce+3] |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ce] |
SMILES canónico |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ce] |
| 15653-01-7 | |
Descripción física |
Tan powder; [Strem Chemicals MSDS] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate](/img/structure/B106164.png)








